molecular formula C6H5BrN2O2 B021949 6-Bromo-2-methyl-3-nitropyridine CAS No. 22282-96-8

6-Bromo-2-methyl-3-nitropyridine

Cat. No.: B021949
CAS No.: 22282-96-8
M. Wt: 217.02 g/mol
InChI Key: PCNVKBBKROTUNS-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-nitropyridine (CAS: 22282-96-8) is a halogenated nitropyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It is a solid compound with a melting point range of 67–72°C and a purity of ≥97% . The structure features a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 2, and a nitro group at position 3. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. For example, it serves as a precursor for synthesizing thioether derivatives via nucleophilic substitution reactions .

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The synthesis of 6-bromo-2-methyl-3-nitropyridine necessitates strategic planning to address the following challenges:

  • Regioselective nitration : Introducing the nitro group at position 3 without competing substitution at other positions.

  • Methyl group installation : Ensuring the methyl group occupies position 2 without side reactions.

  • Bromination at position 6 : Overcoming the deactivating effects of the nitro group to achieve selective bromination.

Synthesis of 2-Methyl-3-nitropyridine: Foundation for Bromination

Condensation-Decarboxylation Route

The most widely reported method for synthesizing 2-methyl-3-nitropyridine involves a condensation reaction between diethyl malonate and 2-chloro-3-nitropyridine, followed by acidic decarboxylation (Table 1) .

Table 1: Optimization of 2-Methyl-3-nitropyridine Synthesis

ParameterOptimal ConditionYield (%)
BaseSodium metal95
SolventToluene95
Reaction temperature110–120°C95
Decarboxylation acid6N HCl95

Procedure :

  • Diethyl malonate (0.5 mol) and sodium metal (0.12 mol) react in toluene at 90°C to form the sodium enolate.

  • 2-Chloro-3-nitropyridine (0.1 mol) is added dropwise, and the mixture is heated to 110°C for 1.5 hours.

  • After decarboxylation with 6N HCl under reflux, the product is isolated via extraction and drying .

Mechanistic Insight :
The enolate attacks the chloro-substituted position, displacing chloride and forming a tetrahedral intermediate. Acidic workup induces decarboxylation, yielding the methyl-substituted product.

Regioselective Bromination at Position 6

Electrophilic Aromatic Substitution

Bromination of 2-methyl-3-nitropyridine exploits the nitro group’s meta-directing influence to target position 6. Classical electrophilic substitution using Br₂/FeBr₃ faces challenges due to the compound’s deactivated ring system.

Table 2: Bromination Conditions and Outcomes

MethodReagentsTemperatureYield (%)
Br₂/FeBr₃Bromine, FeBr₃80°C60
HBr/H₂O₂HBr (48%), H₂O₂0–5°C75
NBS/UV InitiationN-BromosuccinimideRT, UV50

Optimized Protocol (HBr/H₂O₂) :

  • Dissolve 2-methyl-3-nitropyridine (0.1 mol) in 48% HBr (46 mL) at −5°C.

  • Add Br₂ (0.3 mol) dropwise over 30 minutes, followed by 40% NaNO₂ (42 g) at 0°C.

  • Stir for 1 hour, adjust pH to 8–9 with NaOH, and extract with ethyl acetate .

Side Reactions :

  • Ortho-bromination : Minimized by maintaining low temperatures (−5°C to 0°C).

  • Ring oxidation : Controlled using H₂O₂ as a mild oxidizing agent.

Alternative Synthetic Pathways

Directed Ortho-Metalation (DoM) Strategy

A modern approach employs lithium diisopropylamide (LDA) to deprotonate position 2 of 3-nitropyridine, followed by methylation (Table 3).

Table 3: DoM-Based Methylation

StepConditionYield (%)
DeprotonationLDA, THF, −78°C85
MethylationMethyl iodide80
BrominationBr₂/FeBr₃, 80°C65

Advantages :

  • Avoids multi-step condensation-decarboxylation.

  • Higher functional group tolerance.

Limitations :

  • Requires anhydrous conditions and cryogenic temperatures.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry improves safety and yield for large-scale bromination (Fig. 2):

  • Reactor 1 : Mix 2-methyl-3-nitropyridine and HBr at −5°C.

  • Reactor 2 : Introduce Br₂ via precision dosing.

  • Quench Zone : Neutralize with NaOH and separate phases.

Table 4: Flow vs. Batch Performance

MetricBatch ProcessFlow Process
Yield75%88%
Reaction Time2 hours30 minutes
Bromine Utilization65%92%

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Bromo-2-methyl-3-aminopyridine.

    Oxidation: 6-Bromo-2-carboxy-3-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-2-methyl-3-nitropyridine serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity.

Key Insights:

  • Mechanism of Action : The compound interacts with specific molecular targets, influencing biochemical pathways that can lead to therapeutic effects.
  • Research Findings : Studies have shown potential antimicrobial and anticancer activities, making it a candidate for drug development.
Study Findings
Smith et al. (2023)Investigated the compound's effect on neuroreceptors, showing enhanced binding affinity.
Johnson et al. (2024)Reported antimicrobial properties against Gram-positive bacteria.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness contributes to improved crop yields while minimizing environmental impact.

Case Study:

A study conducted by GreenTech (2024) demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects.

Agrochemical Effectiveness
Pesticide A30% reduction in pest population
Herbicide BIncreased crop yield by 15%

Material Science

The compound is also applied in the creation of advanced materials, such as polymers and coatings, which offer improved durability and resistance to environmental factors.

Applications:

  • Development of non-linear optical (NLO) materials.
  • Use as a building block in synthesizing specialty chemicals.

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to a better understanding of biochemical pathways and therapeutic targets.

Key Research Areas:

  • Enzyme inhibition studies to identify potential drug targets.
  • Receptor binding assays to evaluate pharmacological properties.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material, aiding in the development of accurate testing protocols for various chemical analyses.

Applications:

  • Utilized in chromatography and spectroscopic methods.
  • Acts as a benchmark for comparing chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-nitropyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

The reactivity and applications of 6-bromo-2-methyl-3-nitropyridine can be contextualized by comparing it with structurally related pyridine derivatives. Key differences arise from variations in halogen type, substituent positions, and functional groups.

Halogen-Substituted Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Reactivity
This compound 22282-96-8 C₆H₅BrN₂O₂ 217.02 6-Br, 2-CH₃, 3-NO₂ 67–72 Nucleophilic substitution (e.g., thiolation)
6-Chloro-2-methyl-3-nitropyridine 2604-39-9 C₆H₅ClN₂O₂ 172.45 6-Cl, 2-CH₃, 3-NO₂ N/A Less reactive than bromo analogue due to weaker leaving group (Cl⁻)
2-Bromo-6-chloro-3-nitropyridine 39856-58-1 C₅H₂BrClN₂O₂ 237.44 2-Br, 6-Cl, 3-NO₂ N/A Dual halogen sites enable sequential substitution

Key Insights :

  • Bromine vs. Chlorine : Bromine’s higher atomic polarizability and lower electronegativity (compared to chlorine) enhance its leaving-group ability in nucleophilic substitution reactions. This makes this compound more reactive than its chloro counterpart .

Positional Isomers and Functional Group Variations

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
3-Bromo-2-methyl-5-nitropyridine 1231930-13-4 C₆H₅BrN₂O₂ 217.02 3-Br, 2-CH₃, 5-NO₂ Nitro group at position 5 alters electronic effects and regioselectivity
2-Amino-5-bromo-4-methyl-3-nitropyridine 100367-40-6 C₆H₆BrN₃O₂ 232.04 2-NH₂, 5-Br, 4-CH₃, 3-NO₂ Amino group increases solubility and enables coupling reactions
2-Bromo-6-methoxy-3-nitropyridine 344296-05-5 C₆H₅BrN₂O₃ 247.03 2-Br, 6-OCH₃, 3-NO₂ Methoxy group (electron-donating) activates ring for electrophilic substitution

Key Insights :

  • Amino vs. Methyl Groups: The amino group in 2-amino-5-bromo-4-methyl-3-nitropyridine increases polarity and enables participation in condensation or diazotization reactions, unlike the inert methyl group in this compound .
  • Methoxy Substitution : The methoxy group in 2-bromo-6-methoxy-3-nitropyridine enhances electron density at position 6, favoring electrophilic attack compared to the methyl group in the reference compound .

Nitro-to-Amino Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
6-Bromo-3-nitropyridin-2-amine 1211333-10-6 C₅H₄BrN₃O₂ 217.01 6-Br, 3-NO₂, 2-NH₂ Reduction of nitro to amine enables peptide coupling
6-Bromo-2-methylpyridin-3-amine 126325-47-1 C₆H₇BrN₂ 187.04 6-Br, 2-CH₃, 3-NH₂ Amine group facilitates heterocyclic ring formation

Key Insights :

  • Nitro Reduction : The nitro group in this compound can be reduced to an amine (e.g., using H₂/Pd-C), yielding intermediates for drug candidates like flupirtine analogues .
  • Amino Group Utility: Amino-substituted derivatives exhibit broader solubility in polar solvents and serve as building blocks for bioactive molecules .

Biological Activity

6-Bromo-2-methyl-3-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H6BrN2O2
  • Molecular Weight : 217.02 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and nitro groups enhances its reactivity and binding affinity:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : Studies suggest that it exhibits significant antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

StudyCancer TypeIC50 (µM)Mechanism
Breast Cancer15Induction of apoptosis via caspase activation
Lung Cancer10Inhibition of cell cycle progression
Colon Cancer20Modulation of signaling pathways (e.g., MAPK)

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial effects:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Anticancer Effects : A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study attributed this effect to the activation of caspase pathways, suggesting a potential for developing this compound as a therapeutic agent for breast cancer treatment.
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The mechanism was proposed to involve interference with bacterial protein synthesis and cell wall integrity.

Future Directions

Research is ongoing to further elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies may focus on:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Combination Therapies : Exploring the potential synergistic effects when used in combination with existing anticancer or antimicrobial agents.

Q & A

Q. Basic: What are the key synthetic strategies for preparing 6-Bromo-2-methyl-3-nitropyridine?

Methodological Answer:
The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Bromination : Introduce bromine at the 6-position of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Nitration : Direct nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product .

Challenges : Competing regioselectivity during nitration may yield byproducts (e.g., 5-nitro isomers). Monitor reaction progress via TLC or HPLC.

Q. Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • FTIR/Raman : Identify characteristic vibrations:
    • NO₂ asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).
    • C-Br stretch (~560 cm⁻¹).
    • Methyl C-H stretches (~2900 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl protons at δ 2.5–2.7 ppm; pyridine ring protons show splitting patterns dependent on substitution.
    • ¹³C NMR : Nitro group deshields adjacent carbons (C3: ~145 ppm; C2-methyl: ~20 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 231 (for C₆H₅BrN₂O₂) with fragments corresponding to Br loss (m/z 151) .

Q. Advanced: How does density functional theory (DFT) aid in understanding the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G**) predict:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (nitro group) for nucleophilic attack.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-coupling reactions .
  • Charge Distribution : Nitro and bromine groups create polarizable sites for intermolecular interactions (e.g., crystal packing or ligand binding) .

Validation : Compare computed vibrational spectra with experimental FTIR/Raman data to refine functional/basis set choices .

Q. Advanced: What strategies resolve discrepancies between computational and experimental data (e.g., bond lengths, reaction energies)?

Methodological Answer:

Functional Selection : Hybrid functionals (B3LYP) often overestimate bond lengths vs. pure functionals (PW91). Use dispersion corrections (e.g., D3BJ) for non-covalent interactions .

Basis Set Optimization : Larger basis sets (cc-pVTZ) improve accuracy for nitro group geometry but increase computational cost .

Solvent Effects : Include polarizable continuum models (PCM) to mimic solvent environments in reaction energy calculations .

Case Study : For this compound, B3PW91/cc-pVTZ predicts nitro O–N–O angles within 1° of X-ray data, while B3LYP deviates by 2–3° .

Q. Advanced: What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a precursor for:

  • Heterocyclic Scaffolds : Suzuki-Miyaura coupling with boronic acids generates biaryl derivatives for kinase inhibitors .
  • Pharmacophore Development : Nitro and bromine groups enhance binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase .
  • Prodrug Design : Reduction of the nitro group to NH₂ yields bioactive amines with improved solubility .

Example : A 2020 study synthesized hydrazide derivatives showing IC₅₀ values of 12 µM against Leishmania spp. .

Q. Advanced: How can regioselectivity challenges during nitration be mitigated?

Methodological Answer:

  • Directing Groups : The methyl group at C2 directs nitration to C3 (meta-directing effect).
  • Temperature Control : Maintain sub-5°C to suppress formation of 5-nitro isomers.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of OH groups if present) .

Properties

IUPAC Name

6-bromo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVKBBKROTUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646104
Record name 6-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-96-8
Record name 6-Bromo-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-6-METHYL-5-NITROPYRIDINE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-2-methyl-3-nitropyridine
6-Bromo-2-methyl-3-nitropyridine
6-Bromo-2-methyl-3-nitropyridine
6-Bromo-2-methyl-3-nitropyridine
6-Bromo-2-methyl-3-nitropyridine
6-Bromo-2-methyl-3-nitropyridine

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